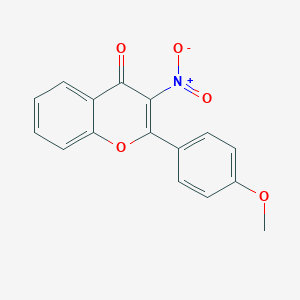
2-(4-Methoxyphenyl)-3-nitrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is not fully understood. However, several studies have suggested that it acts by inducing DNA damage and inhibiting topoisomerase activity, leading to cell cycle arrest and apoptosis. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been shown to interfere with the mitochondrial membrane potential and activate caspase enzymes, which are involved in the apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been reported to affect various biochemical and physiological processes in cells. It has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been found to inhibit the activity of several enzymes, including COX-2 and topoisomerase. In terms of physiological effects, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce cell death, reduce inflammation, and scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and low cost. It is also highly soluble in organic solvents, making it easy to handle and manipulate in the laboratory. However, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has some limitations, including its low water solubility, which can affect its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several potential future directions for research. One possible direction is to explore its use in combination with other chemotherapeutic agents to enhance its cytotoxicity and reduce its toxicity. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with DNA and other cellular components. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be further modified to improve its pharmacokinetic properties and increase its specificity for cancer cells. Finally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be evaluated for its potential use in other therapeutic areas, such as inflammation and infectious diseases.
Conclusion:
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is a promising compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen as a therapeutic agent and to explore its use in other therapeutic areas.
Métodos De Síntesis
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with malonic acid, followed by nitration, cyclization, and dehydration. Several modifications of this method have been reported in the literature, including the use of different starting materials and reaction conditions. The purity and yield of the final product depend on the quality of the reagents and the optimization of the reaction parameters.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been extensively studied for its potential use in cancer therapy. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been investigated for its anti-inflammatory, antimicrobial, and antioxidant properties. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit antibacterial and antifungal activity against several pathogenic strains. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to scavenge free radicals and protect cells from oxidative stress.
Propiedades
Número CAS |
143468-22-8 |
|---|---|
Nombre del producto |
2-(4-Methoxyphenyl)-3-nitrochromen-4-one |
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16-14(17(19)20)15(18)12-4-2-3-5-13(12)22-16/h2-9H,1H3 |
Clave InChI |
UODBUBWNHHUWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Sinónimos |
4H-1-Benzopyran-4-one,2-(4-methoxyphenyl)-3-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



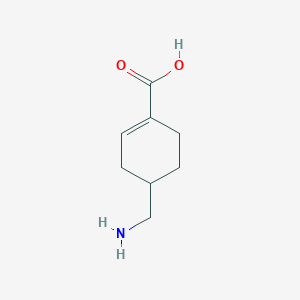

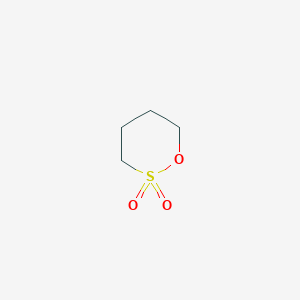
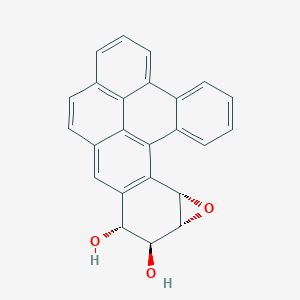
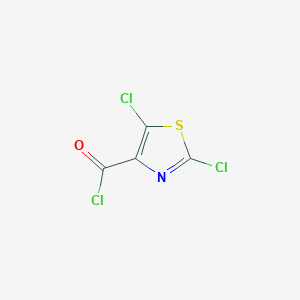
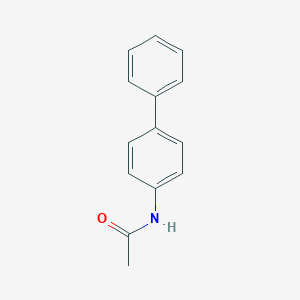
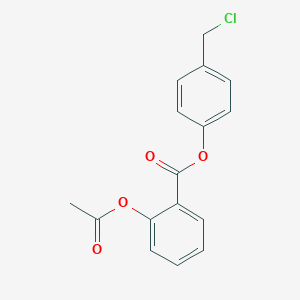
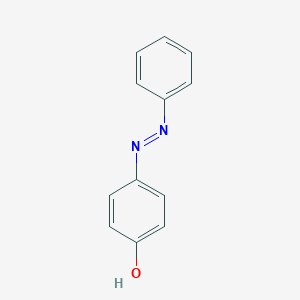
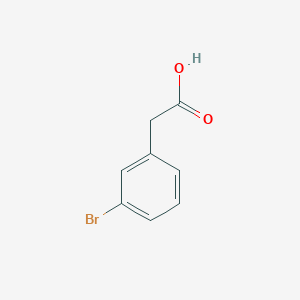
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
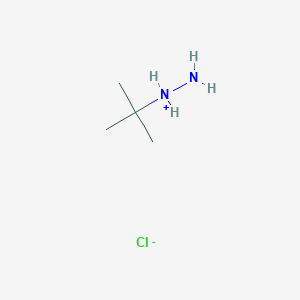
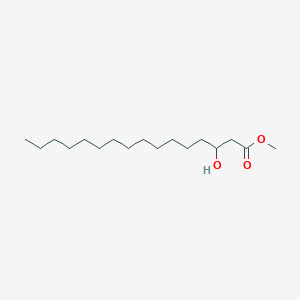
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)